Triethylaluminum water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

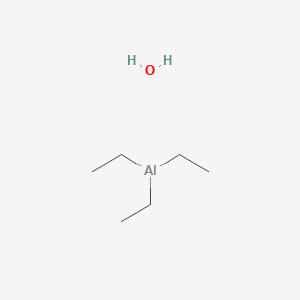

Triethylaluminum water is a useful research compound. Its molecular formula is C6H17AlO and its molecular weight is 132.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst in Polymerization

Triethylaluminum is widely used as a co-catalyst in the Ziegler-Natta polymerization process for olefins. This application is crucial for producing polyolefins such as polyethylene and polypropylene, which are foundational materials in the plastics industry. The use of triethylaluminum enhances the activity of transition metal catalysts, facilitating the polymerization process under milder conditions .

Oligomerization of Ethylene

In the synthesis of fatty alcohols, triethylaluminum serves as an intermediate. The oligomerization of ethylene using triethylaluminum leads to the formation of trialkylaluminum compounds, which are subsequently oxidized to produce fatty alcohols used in detergents . The overall reaction can be summarized as follows:

Reagent in Organometallic Chemistry

Triethylaluminum is utilized as a reagent in various organometallic reactions, including the formation of aluminum alkoxides and other organoaluminum derivatives. These compounds are important for synthesizing complex organic molecules and materials .

Waste Treatment

The disposal and treatment of waste triethylaluminum present significant challenges due to its hazardous nature. Recent advancements have led to methods for safely treating waste triethylaluminum by hydrolysis. This process involves absorbing waste triethylaluminum with inert materials and then reacting it with water under controlled conditions to minimize risk . The treatment results in aluminum hydroxide and ethane, effectively reducing environmental hazards.

Table 1: Summary of Waste Treatment Method for Triethylaluminum

| Step | Description |

|---|---|

| 1 | Absorb waste triethylaluminum with inert white oil |

| 2 | Introduce the mixture into clean water slowly |

| 3 | Collect aluminum hydroxide and ethane produced |

| 4 | Recycle ethane as fuel gas |

Safety Protocols and Handling

Due to its pyrophoric nature, handling triethylaluminum requires stringent safety measures. It must be stored under inert atmospheres (e.g., nitrogen or argon) to prevent accidental ignition upon contact with moisture or air . Experimental studies have shown that the self-ignition delay of triethylaluminum decreases with droplet size and injection pressure, indicating the need for careful control during use .

Case Study 1: Polymer Production Optimization

A chemical manufacturing facility implemented triethylaluminum as a co-catalyst in their polymer production line. By optimizing the concentration of triethylaluminum relative to other catalysts, they achieved a 20% increase in production efficiency while maintaining product quality.

Case Study 2: Waste Treatment Implementation

In an industrial setting where waste triethylaluminum was prevalent, a new hydrolysis treatment protocol was developed based on recent research findings. This protocol successfully reduced hazardous waste by over 90%, demonstrating both environmental and economic benefits through recycling efforts .

Properties

CAS No. |

13107-52-3 |

|---|---|

Molecular Formula |

C6H17AlO |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

triethylalumane;hydrate |

InChI |

InChI=1S/3C2H5.Al.H2O/c3*1-2;;/h3*1H2,2H3;;1H2 |

InChI Key |

UOJDYENJFODXBG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](CC)CC.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.